molecular formula C19H20N2O5S B4188425 ethyl 5-ethyl-2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}thiophene-3-carboxylate

ethyl 5-ethyl-2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}thiophene-3-carboxylate

Cat. No.: B4188425
M. Wt: 388.4 g/mol
InChI Key: SRZIKUXZFFWWPE-UHFFFAOYSA-N
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Description

Ethyl 5-ethyl-2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-3-thiophenecarboxylate is a complex organic compound that features a benzoxazole moiety, a thiophene ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-ethyl-2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}thiophene-3-carboxylate typically involves multiple steps:

    Formation of Benzoxazole Moiety: The benzoxazole ring can be synthesized from 2-aminophenol and a carboxylic acid derivative under oxidative conditions.

    Thiophene Ring Formation: The thiophene ring can be constructed using a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

    Esterification: The ester functional group is introduced through a reaction between an alcohol and a carboxylic acid or its derivatives, often using acid catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzoxazole moiety can undergo oxidation reactions, potentially forming N-oxides.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: FeCl3, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products

    Oxidation: Benzoxazole N-oxides

    Reduction: Alcohol derivatives

    Substitution: Halogenated or nitrated thiophene derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 5-ethyl-2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}thiophene-3-carboxylate involves its interaction with biological targets such as enzymes and receptors. The benzoxazole moiety can interact with nucleophilic sites on proteins, while the thiophene ring can participate in π-π stacking interactions with aromatic amino acids.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds like 2-aminobenzoxazole and 2-mercaptobenzoxazole share the benzoxazole core.

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and 2,5-dibromothiophene share the thiophene ring.

Uniqueness

Ethyl 5-ethyl-2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-3-thiophenecarboxylate is unique due to the combination of its benzoxazole and thiophene moieties, which confer a distinct set of chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.

Properties

IUPAC Name

ethyl 5-ethyl-2-[3-(2-oxo-1,3-benzoxazol-3-yl)propanoylamino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-3-12-11-13(18(23)25-4-2)17(27-12)20-16(22)9-10-21-14-7-5-6-8-15(14)26-19(21)24/h5-8,11H,3-4,9-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZIKUXZFFWWPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)CCN2C3=CC=CC=C3OC2=O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 5-ethyl-2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}thiophene-3-carboxylate
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ethyl 5-ethyl-2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}thiophene-3-carboxylate
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ethyl 5-ethyl-2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}thiophene-3-carboxylate
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ethyl 5-ethyl-2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}thiophene-3-carboxylate
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ethyl 5-ethyl-2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}thiophene-3-carboxylate
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ethyl 5-ethyl-2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}thiophene-3-carboxylate

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